molecular formula C17H20N4O4 B15261784 6-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

6-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B15261784
M. Wt: 344.4 g/mol
InChI Key: ZUKNGMVOUVQOEP-UHFFFAOYSA-N
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Description

6-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a complex organic compound that features a triazolopyridine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (BOC) protecting group is significant for its stability and reactivity in synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The BOC group can be selectively removed under acidic conditions, revealing reactive sites that can interact with biological molecules. The triazolopyridine core may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to its combination of a triazolopyridine core and a BOC-protected tetrahydropyridinyl group. This structure provides a balance of stability and reactivity, making it valuable for various synthetic and research applications.

Properties

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

6-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C17H20N4O4/c1-17(2,3)25-16(24)20-6-4-11(5-7-20)12-8-13(15(22)23)14-18-10-19-21(14)9-12/h4,8-10H,5-7H2,1-3H3,(H,22,23)

InChI Key

ZUKNGMVOUVQOEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN3C(=NC=N3)C(=C2)C(=O)O

Origin of Product

United States

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